Home > Products > Screening Compounds P28551 > N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine - 295361-95-4

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

Catalog Number: EVT-3050179
CAS Number: 295361-95-4
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Compound Description: (E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is an organic compound featuring both a benzothiazole group and a fluorophenyl ring, similar to the target compound. This compound was investigated for its crystal structure and intermolecular interactions. []

Relevance: This compound shares the core benzothiazole and 4-fluorophenyl moieties with N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine. The primary structural difference lies in the acrylonitrile group attached to the benzothiazole, replacing the amine linker and methoxy substituent present in the target compound. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Its biochemical, pharmacological, and behavioral effects have been extensively studied in rodent models. [, ]

Relevance: Although SSR125543A differs significantly in overall structure from N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, both compounds belong to the 1,3-thiazole class of compounds. The presence of a fluorine atom on an aromatic ring is another shared feature, although the specific substitution patterns differ. [, ]

N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine

Compound Description: This compound is a thiophene-derived Schiff base containing a benzothiazole ring system. Studies have focused on its crystal structure, highlighting the slight rotation of the thiophene ring from the benzothiazole plane and the influence of weak intermolecular interactions. []

Relevance: Both N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine and N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine belong to the benzothiazole class of compounds. The presence of an amine group attached to the 2-position of the benzothiazole ring is a shared structural feature. []

4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide

Compound Description: This compound is of interest due to its potential biological activity. Its crystal structure reveals stabilization through intermolecular hydrogen bonding and π–π interactions. []

Relevance: This compound shares the 1,3-benzothiazole core structure with N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine. The presence of a 4-methoxyphenyl group is another common feature, although it is directly attached to the benzothiazole nitrogen in this related compound. []

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

Compound Description: This compound is an example of a 1,3-oxazole derivative containing a 4-fluorophenyl substituent. Its crystal structure and intermolecular hydrogen bonding patterns have been characterized. []

Relevance: While structurally distinct from N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, this compound presents a valuable point of comparison due to the shared 4-fluorophenyl moiety. This allows for insights into the potential impact of this substituent on molecular properties. []

Overview

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound features a benzothiazole core substituted with a fluorophenyl group and a methoxy group, contributing to its potential pharmacological applications.

Source and Classification

This compound can be synthesized from various precursors through different chemical reactions. It is classified under heterocyclic compounds due to the presence of sulfur and nitrogen in its structure, specifically in the benzothiazole moiety. Benzothiazoles are widely studied for their roles in medicinal chemistry due to their ability to interact with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

  1. Condensation Reaction: The initial step often involves the condensation of 2-amino benzothiazole with 4-fluorobenzaldehyde in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
  2. Formation of Intermediate: The reaction yields an intermediate Schiff base, which can then undergo further reactions to introduce the methoxy group.
  3. Final Amine Formation: The final amine product can be achieved by reducing any imine intermediates or by direct amination methods using suitable amines.
Molecular Structure Analysis

Structure and Data

The molecular structure of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine can be represented as follows:

  • Molecular Formula: C11H10FN3OS
  • Molecular Weight: Approximately 253.28 g/mol
  • Key Functional Groups:
    • Benzothiazole ring
    • Fluoro substituent on the phenyl ring
    • Methoxy group

The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The presence of the fluorine atom on the phenyl ring enhances electrophilicity, making it susceptible to further substitution reactions.
  2. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  3. Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangements that can affect its biological activity.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is primarily linked to its interaction with specific biological targets. Compounds in this class are known to inhibit various enzymes or receptors involved in disease processes:

  1. Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases involved in inflammatory pathways.
  2. Cell Signaling Modulation: It may also influence signaling pathways related to cell proliferation and apoptosis, which is significant in cancer treatment.

The precise mechanisms often require further investigation through biochemical assays and cellular studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 200 °C - 220 °C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .

Applications

Scientific Uses

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine has potential applications in several scientific fields:

  1. Pharmaceutical Research: Due to its anti-inflammatory and anticancer properties, it is being studied as a potential therapeutic agent.
  2. Biological Studies: Its ability to modulate enzyme activity makes it valuable for research into disease mechanisms.
  3. Material Science: The unique properties of benzothiazole derivatives make them candidates for developing new materials with specific optical or electronic characteristics.
Introduction to Neurodegenerative Disease Pathogenesis and Therapeutic Targets

Neurodegenerative diseases represent one of modern medicine's most formidable challenges, characterized by progressive neuronal loss and irreversible cognitive or motor decline. Alzheimer's disease (AD) and Parkinson's disease (PD) collectively affect over 50 million people worldwide, with pathological hallmarks centered around aberrant protein aggregation. The compound N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine (molecular formula: C₁₄H₁₁FN₂OS; molecular weight: 274.31 g/mol) emerges as a structurally novel benzothiazole derivative with potential therapeutic significance. Its molecular architecture comprises a benzothiazole core modified at position 4 with a methoxy group (-OCH₃) and at position 2 with a 4-fluorophenylamine moiety, conferring distinct electronic properties and bioavailability [2] [6]. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, while the methoxy group increases polarity, balancing lipophilicity (predicted LogP: 2.8) and aqueous solubility [2].

Table 1: Physicochemical Profile of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

PropertyValue
Molecular FormulaC₁₄H₁₁FN₂OS
Molecular Weight274.31 g/mol
Predicted Density1.5–1.6 g/cm³
Estimated Boiling Point400–415°C
LogP (Partition Coefficient)2.8 (estimated)
SolubilitySoluble in DMSO, methanol

Role of Protein Aggregation in Alzheimer’s and Parkinson’s Disease Pathophysiology

Protein misfolding and aggregation constitute the molecular cornerstone of neurodegenerative pathophysiology:

  • Alzheimer's Disease: Dominated by extracellular β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau. Aβ monomers aggregate into soluble oligomers and insoluble fibrils through conformational shifts favoring β-sheet structures. These oligomers disrupt synaptic function, induce oxidative stress, and trigger tau hyperphosphorylation—a critical step in NFT formation and neuronal toxicity [4]. The "Aβ hypothesis" posits Aβ aggregation as the initiating event in AD pathogenesis, with tau pathology acting downstream to execute neurodegeneration [4].
  • Parkinson's Disease: Characterized by α-synuclein accumulation into Lewy bodies (LBs) and Lewy neurites (LNs). Native α-synuclein (140 aa) transitions from disordered monomers to β-sheet-rich fibrils via oligomeric intermediates. These aggregates impair synaptic vesicle recycling, mitochondrial function, and proteasomal activity, ultimately promoting dopaminergic neuron loss in the substantia nigra [8]. Notably, α-synuclein pathology spreads prion-like through neural networks, correlating with PD progression [5] [8].

Both diseases share a "neurodegenerative spectrum" where aggregation-induced excitotoxicity, oxidative stress, and neuroinflammation converge into a self-amplifying cycle of neuronal death [3] [4].

Crosstalk Between Tau and α-Synuclein Aggregation in Neurodegenerative Disorders

Despite distinct primary aggregates, AD and PD exhibit striking pathological overlaps:

  • Co-Aggregation in Human Brains: Post-mortem analyses reveal tau inclusions in 50% of LB disease cases and α-synuclein deposits in 20–60% of AD brains. This co-pathology correlates with accelerated cognitive decline and earlier mortality [5] [8].
  • Molecular Synergy:
  • Cross-Seeding: Tau and α-synuclein oligomers reciprocally promote fibrillation. α-Synuclein seeds accelerate tau fibrillization by 10-fold in vitro, while tau oligomers nucleate α-synuclein aggregation [5] [8].
  • Shared Pathways: Both proteins disrupt:
  • Cytoskeletal dynamics: α-Synuclein binds spectrin, mislocalizing Drp1 to fragment mitochondria. Tau detachment from microtubules destabilizes axonal transport [8].
  • Proteostasis: Aggregates overwhelm ubiquitin-proteasome and autophagy systems, creating a permissive environment for co-aggregation [5].
  • Synaptic Toxicity: Co-occurring oligomers synergistically inhibit long-term potentiation (LTP) by >60% compared to either protein alone, implicating combined excitotoxic mechanisms [8].

Table 2: Comparative Aggregation Profiles in Neurodegenerative Diseases

ProteinPrimary DiseaseAggregate StructureCross-Aggregation PartnerShared Toxic Mechanism
Alzheimer’sExtracellular fibrillar plaquesTau, α-synucleinSynaptic loss, oxidative stress
TauAlzheimer’sIntracellular NFTsα-Synuclein, AβMicrotubule destabilization
α-SynucleinParkinson’sIntracellular LBs/LNsTau, AβMitochondrial dysfunction

Rationale for Dual-Targeting Strategies in Anti-Aggregation Therapeutics

Monotherapeutic approaches against single aggregating proteins have yielded limited clinical success, necessitating strategies that concurrently target multiple pathogenic nodes:

  • Pathway Redundancy: Blocking Aβ production in AD trials (e.g., BACE inhibitors) failed to halt cognitive decline, partly due to persistent tau pathology. Similarly, PD models show that α-synuclein suppression alone is insufficient if tau co-aggregates [3] [5].
  • Synergistic Amplification: Tau and α-synuclein form a "deleterious feed-forward loop" where each protein’s aggregates enhance the other’s misfolding. Simultaneous inhibition disrupts this cycle more effectively than single-target interventions [5] [8].
  • Polypharmacy Precedents: Successful disease-modifying combinations exist in oncology (e.g., kinase inhibitor cocktails) and cardiology (e.g., Vytorin®’s dual cholesterol synthesis/absorption blockade). For neurodegeneration, compounds like NGP1-01—blocking NMDA receptors and L-type calcium channels—demonstrate enhanced neuroprotection by targeting parallel excitotoxicity pathways [3].

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine embodies this rationale through its benzothiazole scaffold, which exhibits affinity for amyloidogenic proteins. Structural analogs (e.g., 2-arylbenzothiazoles) inhibit Aβ fibrillization by 40–70% in vitro, while fluorinated variants demonstrate enhanced activity against α-synuclein oligomerization [2] [6]. Its methoxy group may further mitigate oxidative stress, a key aggregation cofactor [2].

Table 3: Dual-Targeting Therapeutic Approaches in Neurodegeneration

StrategyExampleMechanistic BasisTherapeutic Advantage
PolypharmacyVytorin® (simvastatin + ezetimibe)HMG-CoA reductase + dietary cholesterol inhibitionLowers cholesterol via dual pathways
Multi-target drugsNGP1-01NMDA receptor + L-type Ca²⁺ channel blockadeBlocks excitotoxic Ca²⁺ influx
Hybrid compoundsN-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amineBenzothiazole-based amyloid modulationPotential Aβ/α-synuclein co-inhibition

Properties

CAS Number

295361-95-4

Product Name

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C14H11FN2OS

Molecular Weight

274.31

InChI

InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)

InChI Key

DPBFAKQXUKHQSW-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.